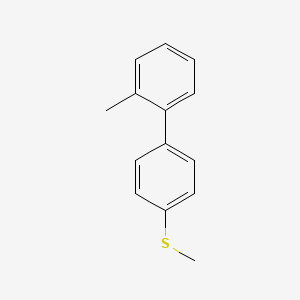

2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl

説明

Contextualization within Substituted Biphenyl (B1667301) Chemistry

The biphenyl scaffold is a fundamental structure in organic chemistry. nih.gov Biphenyl itself is not planar; the two rings are twisted relative to each other due to steric hindrance between the ortho-position hydrogen atoms, resulting in a dihedral angle of about 45°. libretexts.org The introduction of substituents onto the biphenyl rings significantly influences its chemical and physical properties.

The presence of a methyl group at an ortho position (2-position) in 2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl greatly increases the rotational barrier around the single bond connecting the phenyl rings. wikipedia.org This restricted rotation, known as atropisomerism, can lead to chiral conformations that are stable and isolable at room temperature, provided the energy barrier to racemization is high enough (typically 16 to 19 kcal/mole). libretexts.orgstackexchange.com The size of the ortho substituents is a critical factor in determining the height of this energy barrier. libretexts.org

Substituents also dictate the electronic properties of the rings. A phenyl group is considered an activating, ortho, para-directing substituent in electrophilic aromatic substitution reactions, meaning it donates electron density to the attached ring. pearson.com The methyl group is also an electron-donating group, while the methylsulfanyl group's effect can be more complex, influencing the reactivity and potential sites for further chemical modification.

Structural Features and Significance of Aryl-Sulfur Moieties

Aryl-sulfur compounds, particularly aryl thioethers like the methylsulfanyl group in the target molecule, are of immense importance in chemistry. nih.gov Sulfur-containing functional groups are found in a wide array of pharmaceuticals and natural products, with over a quarter of all FDA-approved drugs containing sulfur. nih.govnih.gov The prevalence of these moieties is due to their unique chemical properties and structural diversity. researchgate.net

The aryl thioether group is a key component in materials science, contributing to polymers with enhanced properties and metal-organic frameworks where the soft, polarizable nature of sulfur creates a strong affinity for metal ions. nih.gov In medicinal chemistry, the thioether linkage is a common scaffold. nih.gov Furthermore, the sulfur atom can exist in various oxidation states, and thioethers can be readily oxidized to form sulfoxides and sulfones. nih.govtandfonline.com These oxidized forms are also prominent in drug design; for example, methylsulfonyl-PCB metabolites have been subjects of environmental and toxicological research. oup.com The versatility of the sulfur atom allows it to participate in various biological interactions, making it a valuable feature in drug discovery. tandfonline.com

| Structural Feature | Significance |

|---|---|

| Biphenyl Core | A foundational scaffold in medicinal chemistry and materials science. nih.gov |

| Ortho-Methyl Group | Creates steric hindrance, leading to restricted rotation (atropisomerism) and potential chirality. wikipedia.orgstackexchange.com |

| Aryl-Sulfur (Methylsulfanyl) Moiety | A privileged structure in pharmaceuticals and functional materials; can be oxidized to sulfoxide (B87167)/sulfone. nih.govnih.gov |

Overview of Research Trajectories for Biphenyl Derivatives

Research into biphenyl derivatives is extensive and multifaceted, driven by their wide-ranging applications. nih.govrsc.org The synthesis of these compounds is a major focus, with cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Ullmann reactions being cornerstone methodologies for forming the crucial biphenyl C-C bond. nih.govwikipedia.org

Key research areas for biphenyl derivatives include:

Medicinal Chemistry: The biphenyl structure is a key component in many active pharmaceutical ingredients (APIs). rsc.org For instance, the antihypertensive drug Telmisartan contains a substituted biphenyl motif. wikipedia.org Researchers continuously explore new biphenyl derivatives for various therapeutic targets. rsc.org

Materials Science: Biphenyl derivatives are integral to the development of advanced materials. Cyanobiphenyls are famously used in liquid crystal displays (LCDs). wikipedia.org Due to their exceptional thermal stability, other derivatives are employed as high-temperature heat transfer fluids in industrial applications, including concentrated solar power. wikipedia.orghdinresearch.com

Catalysis: Specifically substituted biphenyls, such as BINAP, are used as chiral ligands in asymmetric synthesis, a field focused on creating enantiomerically pure compounds. wikipedia.org

Organic Synthesis Intermediates: Many biphenyl derivatives serve as crucial building blocks for more complex molecules. asianpubs.orggoogle.com For example, 2-cyano-4'-methylbiphenyl (B41195) is a key intermediate in the synthesis of certain antihypertensive drugs. asianpubs.org

| Research Area | Examples of Applications |

|---|---|

| Medicinal Chemistry | Drug scaffolds (e.g., Telmisartan), photoredox photoinitiating systems. wikipedia.orgmdpi.com |

| Materials Science | Liquid crystals (cyanobiphenyls), heat transfer fluids. wikipedia.orghdinresearch.com |

| Agrochemicals | Pesticides and fungicides. wikipedia.orggithub.com |

| Catalysis | Chiral ligands for asymmetric synthesis (e.g., BINAP). wikipedia.org |

| Organic Synthesis | Key intermediates for complex molecule construction. asianpubs.orggoogle.com |

Structure

3D Structure

特性

分子式 |

C14H14S |

|---|---|

分子量 |

214.33 g/mol |

IUPAC名 |

1-methyl-2-(4-methylsulfanylphenyl)benzene |

InChI |

InChI=1S/C14H14S/c1-11-5-3-4-6-14(11)12-7-9-13(15-2)10-8-12/h3-10H,1-2H3 |

InChIキー |

DYICUMLQKUTTGW-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)SC |

製品の起源 |

United States |

Synthetic Methodologies for 2 Methyl 4 Methylsulfanyl 1,1 Biphenyl and Analogous Aryl Sulfur Biphenyls

Transition Metal-Catalyzed Cross-Coupling Strategies for Biphenyl (B1667301) Formation

The formation of the C-C bond linking the two aryl rings is a cornerstone of biphenyl synthesis. Transition metal-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering high efficiency and broad functional group tolerance. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the synthesis of biaryl compounds. gre.ac.uksemanticscholar.org This reaction typically involves the coupling of an arylboronic acid or its ester with an aryl halide or triflate. For the synthesis of 2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl, two primary disconnection approaches are possible:

Approach A: Coupling of 2-tolylboronic acid with a 4-(methylsulfanyl)phenyl halide.

Approach B: Coupling of 4-(methylsulfanyl)phenylboronic acid with a 2-halotoluene.

2-Methylphenylboronic acid is a commercially available and frequently utilized reagent in Suzuki-Miyaura cross-coupling reactions. chemicalbook.comchemimpex.comhsppharma.com These reactions are known for their mild conditions and compatibility with a wide array of functional groups. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| 2-Tolylboronic acid | 4-(Methylsulfanyl)phenyl bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | This compound |

| 4-(Methylsulfanyl)phenylboronic acid | 2-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | This compound |

This table presents hypothetical yet plausible reaction conditions based on established Suzuki-Miyaura coupling protocols.

Other Organometallic Coupling Reactions (e.g., Negishi, Stille, Kumada, Hiyama)

Beyond the Suzuki-Miyaura coupling, several other organometallic cross-coupling reactions provide powerful alternatives for the synthesis of biphenyl structures. numberanalytics.com

Negishi Coupling: This reaction employs an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent, and couples it with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com It is particularly useful for its high reactivity and functional group tolerance. researchgate.net For the target molecule, this could involve the coupling of a 2-tolylzinc halide with a 4-(methylsulfanyl)phenyl halide, or vice versa.

Stille Coupling: The Stille coupling utilizes an organotin reagent (stannane) and an organic halide, catalyzed by palladium. numberanalytics.com While effective, the toxicity of organotin compounds is a significant drawback.

Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions developed and involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org The strong basicity and nucleophilicity of Grignard reagents can limit the functional group compatibility. acs.orgyoutube.comgoogle.com

Hiyama Coupling: The Hiyama coupling involves the cross-coupling of an organosilane with an organic halide, activated by a fluoride (B91410) source or a base. rsc.orgorganic-chemistry.org Palladium is the most common catalyst. nih.gov This method is gaining popularity due to the low toxicity and stability of organosilanes. mdpi.comacs.org

| Coupling Reaction | Organometallic Reagent | Aryl Halide | Catalyst | Key Features |

| Negishi | 2-Tolylzinc chloride | 4-(Methylsulfanyl)phenyl iodide | Pd(PPh₃)₄ | High reactivity, good functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Stille | 2-Tolyltrimethylstannane | 4-(Methylsulfanyl)phenyl bromide | Pd(PPh₃)₄ | Broad scope, but tin toxicity is a concern. numberanalytics.com |

| Kumada | 2-Tolylmagnesium bromide | 4-(Methylsulfanyl)phenyl chloride | Ni(dppp)Cl₂ | Utilizes readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |

| Hiyama | 2-Tolyltrimethoxysilane | 4-(Methylsulfanyl)phenyl iodide | Pd(OAc)₂/TBAF | Low toxicity of silicon reagents. rsc.orgorganic-chemistry.org |

This table provides a comparative overview of alternative cross-coupling strategies.

Direct Functionalization and Derivatization Approaches

An alternative synthetic strategy involves the modification of a pre-formed biphenyl scaffold. This can be achieved through various reactions that introduce the desired methyl and methylsulfanyl groups or by building upon a biphenyl core that already contains one of these substituents.

Methods for Introducing Methyl and Methylsulfanyl Groups

The introduction of methyl and methylsulfanyl groups onto an aromatic ring can be accomplished through several established methods.

The methylsulfanyl group can be introduced via the reaction of an aryl halide with a thiolate, often catalyzed by a transition metal like copper or palladium. acsgcipr.org This is a common method for forming aryl sulfides. nih.govorganic-chemistry.org For instance, 4-bromobiphenyl (B57062) could be reacted with sodium thiomethoxide in the presence of a suitable catalyst to yield 4-(methylsulfanyl)biphenyl. Another approach involves the direct C-H functionalization of an arene with a sulfur source, which has been achieved using photoredox catalysis. beilstein-journals.org

The methyl group can be introduced through Friedel-Crafts alkylation, although this reaction can be prone to over-alkylation and rearrangement. A more controlled method is the use of organometallic reagents in cross-coupling reactions, as discussed previously.

Electrophilic Aromatic Substitution on Biphenyl Systems

Biphenyl itself can undergo electrophilic aromatic substitution, similar to benzene. youtube.com The phenyl group is an activating group and directs incoming electrophiles to the ortho and para positions. nih.govberkeley.eduelsevierpure.com Therefore, reactions like Friedel-Crafts acylation followed by reduction could potentially be used to introduce a methyl group. However, achieving regioselectivity on an unsymmetrically substituted biphenyl can be challenging. For example, the Friedel-Crafts acylation of 4-(methylsulfanyl)biphenyl would likely lead to a mixture of products. acs.org

Nucleophilic Substitution at Aryl or Sulfur Centers

Nucleophilic aromatic substitution (SNA_r) can be a viable method for introducing the methylsulfanyl group, particularly if the biphenyl ring is activated by electron-withdrawing groups ortho or para to a leaving group. wikipedia.orgmasterorganicchemistry.com For example, a nitrobiphenyl halide could react with sodium thiomethoxide to displace the halide. jeeadv.ac.in

Alternatively, nucleophilic substitution at the sulfur atom of a suitable precursor can be employed. For instance, a biphenylsulfenyl chloride could react with a methylating agent. More commonly, the synthesis of aryl sulfides is achieved through the coupling of an aryl halide with a thiol or disulfide. researchgate.netnih.govresearchgate.net Transition-metal-catalyzed C-S bond formation has become a powerful tool for this transformation, with palladium and copper being the most frequently used metals. nih.govacs.org

Novel Synthetic Routes and Process Optimization

Development of Multi-Step Synthesis Pathways

The construction of asymmetrically substituted biphenyls containing sulfur functionalities typically involves a sequence of reactions, each designed to build a specific part of the molecule. Key strategies often rely on forming the biphenyl backbone and creating the carbon-sulfur bond in separate, sequential steps.

One of the most powerful and widely used methods for creating the biphenyl C-C bond is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction joins an aryl boronic acid with an aryl halide. For a compound like 3-methyl-4'-(methylsulfanyl)-1,1'-biphenyl, a plausible Suzuki pathway would involve coupling 3-methylphenylboronic acid with a suitable 4-(methylsulfanyl)phenyl halide. vulcanchem.com

Following the formation of the biphenyl core, or by using a pre-functionalized starting material, the critical aryl-sulfur bond is often formed via transition-metal-catalyzed cross-coupling reactions. A variety of methods have been developed for this transformation. Palladium-catalyzed reactions using specialized ligands like CyPF-t-Bu can achieve high turnover numbers for the coupling of aryl halides with thiols. organic-chemistry.org Copper and nickel-based catalyst systems are also prevalent. For instance, a copper-catalyzed coupling of an aryl iodide with dimethyl disulfide in water provides an efficient route to aryl methyl sulfides. organic-chemistry.org

A representative multi-step synthesis for a complex biphenyl system is the preparation of 2,2'-dicarbazole-1,1'-biphenyl. researchgate.net This process demonstrates a sequential strategy:

Decarboxylative Homocoupling: 2-nitrobenzoic acid is dimerized to form 2,2'-dinitrobiphenyl (B165474) using a palladium catalyst. researchgate.net

Reduction: The dinitro compound is then reduced to 2,2'-diaminobiphenyl, often using a catalyst like palladium on charcoal under a hydrogen atmosphere. researchgate.net

N-Arylation: The final step involves a double Buchwald-Hartwig amination to form the desired product. researchgate.net

Exploration of Sustainable and Efficient Methodologies

Modern chemical synthesis places a strong emphasis on "green" chemistry principles, aiming to develop routes that are not only effective but also environmentally benign and resource-efficient. This involves the use of less hazardous solvents, recyclable catalysts, and milder reaction conditions.

A significant advancement in the synthesis of aryl-sulfur compounds is the use of water as a reaction solvent. A copper-catalyzed coupling of aryl iodides with dimethyl disulfide has been shown to proceed efficiently in water, offering a greener alternative to traditional organic solvents. organic-chemistry.org Another sustainable strategy involves the use of recyclable catalysts. For example, copper(II) oxide (CuO) nanoparticles have been employed for the cross-coupling of aryl halides with ethyl potassium xanthogenate. organic-chemistry.org These nanoparticles can be recovered after the reaction and reused for multiple cycles without a significant loss of catalytic activity. organic-chemistry.org

The efficiency of a reaction is also a key consideration. High-yield, rapid reactions are preferable for process optimization. Microwave-assisted synthesis has been used to accelerate C-S bond formation, with a combination of copper(II) oxide and 1,10-phenanthroline (B135089) catalyzing the reaction between aryl iodides and thiols in water, significantly reducing reaction times. organic-chemistry.org Furthermore, the development of highly active catalyst systems, such as the palladium N-heterocyclic carbene (NHC) complex [Pd(IPr*OMe)(cin)(Cl)], allows for the effective coupling of even unactivated or deactivated aryl halides with a broad range of thiols. organic-chemistry.org

Efforts to move away from heavy metal catalysts have led to the exploration of metal-free reaction pathways. One such method involves the in-situ nitrosation of anilines, followed by reduction and thiolation with disulfides to produce aryl sulfides without the need for heating or irradiation. organic-chemistry.org In the broader context of green chemistry, even the purification steps are being optimized. The use of 2-methyl tetrahydrofuran (B95107) (MTHF), a more environmentally friendly solvent, has been evaluated as a sustainable alternative in purification processes like reverse-phase HPLC. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 Methylsulfanyl 1,1 Biphenyl

Reactivity of the Biphenyl (B1667301) Core

The biphenyl structure serves as the foundation of the molecule, with its reactivity significantly modified by the attached methyl and methylsulfanyl groups.

Influence of Substituents on Electron Density and Aromatic Reactivity

The distribution of electron density in the biphenyl core is a primary determinant of its reactivity, particularly in electrophilic aromatic substitution reactions. This distribution is influenced by the electronic properties of the 2-methyl and 4'-(methylsulfanyl) substituents.

On the other ring, the methylsulfanyl (or methylthio) group at the 4'-position also acts as an electron-donating group, but through a resonance effect. The sulfur atom's lone pairs can delocalize into the aromatic ring, increasing electron density, especially at the ortho and para positions relative to the substituent. This activating effect is significant in directing incoming electrophiles.

The combined influence of these two electron-donating groups renders the biphenyl system more nucleophilic than the parent biphenyl molecule. However, the specific sites of electrophilic attack will be determined by the directing effects of both groups and the steric hindrance imposed by the 2-methyl group. Theoretical studies on substituted biphenyls confirm that the position of substituents significantly alters properties like the energy gap and electrochemical hardness, which are indicators of reactivity. researchgate.netjournalofbabylon.com

Torsional Dynamics and Planarity Effects on Reactivity

Biphenyl and its derivatives are not planar molecules. libretexts.orgmasterorganicchemistry.com The rotation around the central carbon-carbon single bond is a key feature, and the angle between the two phenyl rings (dihedral or torsional angle) is influenced by the substituents, especially those at the ortho positions. pharmaguideline.comyoutube.comyoutube.com

The presence of a methyl group at the 2-position introduces significant steric strain, which hinders free rotation around the C1-C1' bond. pharmaguideline.comyoutube.com This restriction forces the biphenyl rings into a more twisted conformation compared to unsubstituted biphenyl, which has a dihedral angle of about 45°. libretexts.orgmasterorganicchemistry.com For 2-methylbiphenyl (B165360), the dihedral angle has been measured to be even greater. westmont.edu This non-planar arrangement reduces the π-orbital overlap between the two rings, thereby diminishing the electronic communication between them.

This restricted rotation can lead to a phenomenon known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of conformational isomers (atropisomers) at room temperature. libretexts.org For 2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl, the presence of only one ortho substituent means the barrier to rotation is likely not high enough for room-temperature isolation of atropisomers, but it significantly influences the molecule's preferred conformation and, consequently, its reactivity. libretexts.org A more twisted conformation can affect reaction rates by sterically shielding certain positions on the rings and by altering the electronic conjugation across the biphenyl system.

Transformations Involving the Methylsulfanyl Group

The methylsulfanyl group (-SCH₃) is a versatile functional group that can undergo various chemical transformations, primarily involving the sulfur atom.

Oxidation Reactions of the Thioether Moiety to Sulfoxide (B87167)/Sulfone

The sulfur atom in the methylsulfanyl group is in a low oxidation state and can be readily oxidized. The oxidation of aryl thioethers is a well-established transformation that proceeds in a stepwise manner, first to the corresponding sulfoxide and then to the sulfone. youtube.comresearchgate.net

The initial, milder oxidation yields 2-Methyl-4'-(methylsulfinyl)-1,1'-biphenyl (the sulfoxide). A variety of oxidizing agents can achieve this selectively, including hydrogen peroxide (H₂O₂), often under transition-metal-free conditions or with specific catalysts to prevent overoxidation. researchgate.netmdpi.com The resulting sulfoxide is chiral at the sulfur atom, meaning it can exist as two enantiomers. libretexts.org

Further oxidation under more vigorous conditions converts the sulfoxide to the corresponding sulfone, 2-Methyl-4'-(methylsulfonyl)-1,1'-biphenyl. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, sometimes with catalysts like niobium carbide, are effective for this second oxidation step. researchgate.netorganic-chemistry.org The chemoselectivity between the sulfoxide and sulfone can often be controlled by the choice of oxidant, stoichiometry, and reaction conditions such as temperature. organic-chemistry.org

Table 1: Common Oxidizing Agents for Thioether Transformations

| Product | Common Oxidizing Agents | Typical Conditions |

|---|---|---|

| Sulfoxide | Hydrogen peroxide (H₂O₂), m-Chloroperbenzoic acid (m-CPBA) | Controlled stoichiometry, often at low temperatures, metal-free or with selective catalysts. mdpi.com |

| Sulfone | Potassium permanganate (KMnO₄), Excess H₂O₂ with catalysts (e.g., Niobium carbide), Oxone® | Harsher conditions, higher temperatures, or stronger oxidizing systems. organic-chemistry.orgorientjchem.org |

Nucleophilic Reactions at the Sulfur Center

The sulfur atom in a thioether is nucleophilic due to its lone pairs of electrons. masterorganicchemistry.comlibretexts.org It is generally a better nucleophile than its oxygen ether analog because sulfur is larger and more polarizable. youtube.com This nucleophilicity allows the sulfur atom in this compound to react with various electrophiles.

For instance, thioethers react with alkyl halides in S_N2 reactions to form ternary sulfonium (B1226848) salts. youtube.comlibretexts.org In this case, reaction with an electrophile like methyl iodide would yield a dimethyl(4-(2-methylphenyl)phenyl)sulfonium iodide salt. The formation of this positively charged sulfonium ion makes the adjacent methyl and aryl groups susceptible to nucleophilic attack, and the sulfonium group itself becomes an excellent leaving group. youtube.com

While the sulfur atom typically acts as a nucleophile, it can also be the target of nucleophilic attack if it is part of a suitable leaving group, a concept known as umpolung reactivity. acsgcipr.org This is less common for simple thioethers but can be engineered with specific activating groups. acsgcipr.org

Stereochemical Outcomes and Chiral Induction

The stereochemistry of this compound is primarily associated with the potential for axial chirality due to restricted rotation around the biphenyl bond. pharmaguideline.comyoutube.com As discussed in section 3.1.2, the 2-methyl group creates a significant barrier to rotation. youtube.com While this specific molecule might not have a high enough barrier to be resolved into stable atropisomers at room temperature, its existence in a chiral, twisted conformation can influence the stereochemical course of reactions. libretexts.org

If a reaction creates a new stereocenter in the molecule, the inherent chirality of the biphenyl backbone could potentially direct the stereochemical outcome, a process known as chiral induction. For example, in reactions involving the substituents, the chiral environment of the biphenyl could favor the formation of one stereoisomer over another. This is particularly relevant in asymmetric synthesis, where flexible biphenyl systems have been used as chiroptical probes, demonstrating that chirality can be transferred from a chiral molecule to the biphenyl axis. rsc.org

Furthermore, transformations of the methylsulfanyl group introduce another stereochemical element. The oxidation to a sulfoxide creates a chiral center at the sulfur atom. libretexts.org If this oxidation is performed using a chiral reagent or catalyst, it is possible to achieve an asymmetric synthesis, leading to an enantiomeric excess of one of the sulfoxide enantiomers. The combination of axial chirality from the biphenyl and central chirality at the sulfur would result in a set of diastereomers.

Atropisomerism in Biphenyl Systems and Hindered Rotation

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotational isomers, known as atropisomers. In biphenyl systems, this phenomenon arises when bulky substituents occupy the ortho positions of the two phenyl rings, sterically hindering their free rotation around the C-C single bond that connects them.

The stability of atropisomers is determined by the magnitude of the rotational energy barrier. A sufficiently high barrier (generally > 22 kcal/mol) prevents the interconversion of the atropisomers at room temperature, leading to the existence of separable, optically active enantiomers if the molecule is chiral. The presence of a methyl group at the 2-position in this compound introduces steric hindrance, which is a key factor for atropisomerism. While the methyl group itself might not be bulky enough to allow for the isolation of stable atropisomers at room temperature, it significantly raises the barrier to rotation compared to an unsubstituted biphenyl.

The rotational barrier in biphenyl derivatives is influenced by the size and nature of the ortho substituents. Research on related compounds provides insight into the potential rotational dynamics of this compound. For instance, studies on 2-methylbiphenyl have shown a measurable rotational energy barrier. The table below presents data on rotational barriers for biphenyl and some of its derivatives, illustrating the effect of substitution on the energy required for rotation.

| Compound | Ortho Substituents | Rotational Barrier (kcal/mol) | Reference |

| Biphenyl | H, H | ~1.4 - 2.0 | |

| 2-Methylbiphenyl | CH₃, H | ~11.5 | |

| 2,2'-Dimethylbiphenyl | CH₃, CH₃ | >18 | |

| 2,2'-Diiodobiphenyl | I, I | ~21 |

This table presents generalized data from various sources for illustrative purposes.

For this compound, the single ortho-methyl group is the primary contributor to the rotational barrier. The methylsulfanyl group at the 4'-position is not expected to significantly influence the rotational barrier as it is not in an ortho position. Therefore, the rotational barrier for this compound is expected to be in a similar range to that of 2-methylbiphenyl, likely too low to permit the isolation of stable atropisomers at ambient temperatures. However, at lower temperatures, the interconversion could be slow enough to be observed by techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy.

Asymmetric Transformations and Enantioselective Catalysis

Axially chiral biphenyls are a cornerstone of asymmetric catalysis, where they serve as scaffolds for a wide variety of privileged ligands. nih.gov The chirality arises from the hindered rotation that defines the atropisomers. These chiral ligands, when complexed with a metal center, can create a highly stereoselective environment for a multitude of chemical transformations.

Although there is no specific literature detailing the use of this compound as a ligand in asymmetric catalysis, its structure contains key features that are desirable in chiral ligand design. The biphenyl backbone provides a rigid and well-defined stereochemical environment. The methylsulfanyl (thioether) group is a soft donor that can coordinate to various transition metals, such as palladium, rhodium, and copper. Furthermore, the methyl group at the 2-position, while not providing a high enough barrier for room temperature resolution, does contribute to the chiral environment around a potential metal center.

The development of chiral ligands often involves the synthesis of derivatives of a parent scaffold. nih.gov For instance, the introduction of a phosphine (B1218219) group, often at the 2'-position, would transform this compound into a P,S-bidentate ligand. The combination of a soft thioether and a phosphine donor in a chiral biphenyl framework could be highly effective in various catalytic reactions.

The table below showcases examples of asymmetric transformations that have been successfully carried out using chiral ligands with structural similarities to potential derivatives of this compound, highlighting the versatility of such scaffolds in catalysis.

| Reaction Type | Catalyst/Ligand Type | Substrate Example | Enantioselectivity (ee) | Reference |

| Asymmetric Hydrogenation | Ru-BINAP | β-Ketoester | up to 99% | nih.gov |

| Suzuki-Miyaura Coupling | Pd-Phosphine-Thioether | Aryl halide & Boronic acid | up to 95% | |

| Asymmetric Aldol Reaction | Chiral Phosphoric Acid | Aldehyde & Silyl enol ether | up to 98% | nih.gov |

| Asymmetric Allylic Alkylation | Pd-Phosphino-oxazoline | Allylic acetate (B1210297) & Nucleophile | up to 99% |

This table is for illustrative purposes and shows typical results for the classes of reactions and ligands mentioned.

In a hypothetical scenario, a chiral derivative of this compound, if synthesized and resolved into its enantiomers, could be explored in reactions like palladium-catalyzed cross-coupling reactions. mit.educolab.wsnih.gov The thioether moiety could play a crucial role in the catalytic cycle, potentially influencing the stability of catalytic intermediates and the stereochemical outcome of the reaction. Mechanistic investigations of such catalytic systems would likely focus on the coordination of the ligand to the metal center, the nature of the catalyst resting state, and the transition state energies of the enantioselective step.

Computational Chemistry and Theoretical Modelling of Aryl Methylsulfanyl Biphenyls

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding is key to predicting the chemical behavior of 2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl. Computational methods provide several powerful tools for this analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. researchgate.net For this compound, the HOMO is expected to have significant contributions from the electron-rich methylsulfanyl group and the biphenyl (B1667301) pi-system, while the LUMO would be distributed over the aromatic rings.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Aryl-Methylsulfanyl Biphenyl Derivative (Note: These values are hypothetical and serve to illustrate the concept.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored in shades of red and yellow) are associated with lone pairs of electrons and are susceptible to electrophilic attack. In this compound, such regions would be expected around the sulfur atom of the methylsulfanyl group due to its lone pairs. Regions of positive electrostatic potential (colored in blue) indicate electron-deficient areas and are prone to nucleophilic attack. These are often found around hydrogen atoms. The MEP map provides a clear, three-dimensional picture of the molecule's reactive sites.

The nature of the aryl-sulfur bond is a key feature of this compound. Theoretical descriptors derived from quantum chemical calculations can provide detailed information about this bond. For instance, Natural Bond Orbital (NBO) analysis can be used to study the delocalization of electron density and the nature of the bonding and antibonding orbitals associated with the C-S bond.

Conformational Landscape and Dynamics

The conformational flexibility of biaryl compounds is a critical determinant of their physical, chemical, and biological properties. In the case of this compound, the rotation around the central carbon-carbon single bond dictates the relative orientation of the two phenyl rings, influencing its steric and electronic characteristics. Computational chemistry provides powerful tools to explore this conformational landscape and the dynamics of interconversion between different rotational isomers (atropisomers).

Potential Energy Surface (PES) Scans for Rotational Barriers

Potential energy surface (PES) scans are a fundamental computational technique used to investigate the energy changes associated with the rotation around a specific bond. For this compound, a PES scan would involve systematically varying the dihedral angle between the two phenyl rings and calculating the corresponding energy at each point. This allows for the identification of energy minima, corresponding to stable conformations, and energy maxima, which represent the transition states for rotation.

The rotational barrier is the energy difference between the lowest energy conformation (ground state) and the highest energy transition state. In substituted biphenyls, the magnitude of this barrier is influenced by both steric and electronic factors. The presence of an ortho-substituent, such as the methyl group in this compound, is expected to significantly increase the rotational barrier compared to unsubstituted biphenyl due to steric hindrance in the planar transition state. libretexts.orgnih.gov

Computational studies on a variety of substituted biphenyls have demonstrated that density functional theory (DFT) methods, such as B3LYP, are effective in calculating these rotational barriers with reasonable accuracy when paired with appropriate basis sets. rsc.orgresearchgate.net For a molecule like this compound, the PES scan would likely reveal a non-planar ground state conformation to minimize steric repulsion between the ortho-methyl group and the hydrogen atom on the other ring. The transition states would correspond to the planar or near-planar arrangements of the phenyl rings.

Table 1: Illustrative Rotational Barriers for Substituted Biphenyls

| Compound | Ortho Substituent(s) | Calculated Rotational Barrier (kcal/mol) | Computational Method |

| Biphenyl | H | ~2.0 | DFT |

| 2-Methylbiphenyl (B165360) | CH₃ | ~18.0 | DFT |

| 2,2'-Dimethylbiphenyl | CH₃, CH₃ | >30 | DFT |

The methylsulfanyl group at the para position of the second ring is not expected to have a major steric influence on the rotational barrier. However, its electronic effects, specifically its ability to donate electron density through resonance, could subtly influence the electronic structure of the biphenyl system and, consequently, the rotational energetics. researchgate.netjournalofbabylon.com

Molecular Dynamics Simulations for Conformational Ensembles

While PES scans provide a static picture of the conformational landscape, molecular dynamics (MD) simulations offer a dynamic view of how this compound explores its available conformations over time at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing trajectories that describe their positions and velocities as a function of time.

By analyzing these trajectories, one can determine the conformational ensemble, which is the collection of all accessible conformations and their relative populations. For this compound, an MD simulation would reveal the distribution of dihedral angles between the phenyl rings, providing insight into the flexibility of the molecule and the probabilities of finding it in different rotational states. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in various solvents or in the presence of other molecules. The principles of MD simulations are broadly applicable to organic molecules, including aryl-methylsulfanyl biphenyls. nih.gov

Reaction Mechanism and Kinetic Studies

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions and predicting their rates and selectivities. For a molecule like this compound, theoretical modeling can provide valuable insights into its reactivity in various chemical transformations.

Application of Transition State Theory for Reaction Rate Predictions

Transition State Theory (TST) is a cornerstone of computational reaction kinetics. It provides a framework for calculating the rate constant of a chemical reaction based on the properties of the reactants and the transition state. The key to applying TST is the accurate calculation of the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants.

For reactions involving this compound, such as those that might be used in its synthesis (e.g., Suzuki-Miyaura cross-coupling), computational chemists can model the entire reaction pathway, locating the transition state structure and calculating its energy. nih.gov DFT methods are commonly employed for this purpose. Once ΔG‡ is known, the rate constant can be estimated using the Eyring equation. These theoretical predictions can be invaluable for understanding reaction mechanisms, optimizing reaction conditions, and designing new synthetic routes. The study of sulfur-containing compounds' reactivity can be approached with these theoretical methods. ulisboa.ptulisboa.pt

Prediction of Regio- and Chemoselectivity in Chemical Transformations

Many organic reactions can potentially yield multiple products, and predicting the dominant product (regio- and chemoselectivity) is a significant challenge. Computational chemistry offers powerful methods to address this. By calculating the activation energies for all possible reaction pathways leading to different products, one can predict which product will be formed preferentially under kinetic control.

For instance, in the synthesis of this compound via a Suzuki-Miyaura coupling, one could computationally investigate the reaction between a boronic acid derivative and an aryl halide. If either of these reactants has multiple potential reaction sites, calculating the transition state energies for coupling at each site would allow for the prediction of the regioselectivity. nih.gov Similarly, if the molecule itself undergoes further reactions, such as electrophilic aromatic substitution, computational modeling can predict the most likely position of attack by calculating the energies of the intermediate sigma complexes or the transition states leading to them. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl, and how can purity be optimized?

The compound can be synthesized via condensation reactions using biphenyl precursors and methylsulfanyl substituents. A common approach involves:

- Friedel-Crafts acylation or sulfanylation with Lewis acid catalysts (e.g., AlCl₃) to introduce the methylsulfanyl group .

- Multi-step purification via column chromatography followed by recrystallization in ethanol or acetonitrile to achieve >95% purity .

- Continuous flow reactors may enhance yield and reduce side products in scaled-up synthesis .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

- FT-IR and UV-Vis spectroscopy identify functional groups (e.g., C-S stretching at ~650 cm⁻¹) and conjugation effects .

- Single-crystal X-ray diffraction (e.g., using SHELX software) resolves bond lengths and angles, with validation via R-factor analysis (<0.05 for high accuracy) .

- DFT calculations (B3LYP/6-311++G(d,p)) predict molecular geometry and compare with experimental data .

Q. What safety protocols are essential for handling this compound?

- Use fume hoods and PPE (gloves, goggles) due to potential sulfanyl group reactivity .

- Avoid exposure to strong oxidizers (risk of sulfoxide/sulfone formation) and store in inert atmospheres .

Advanced Research Questions

Q. How do substituents (methyl, methylsulfanyl) influence electronic properties and reactivity?

- Methyl groups enhance steric hindrance, reducing electrophilic substitution rates.

- Methylsulfanyl acts as an electron-donating group via resonance, directing reactions to the para position. DFT studies show a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity .

- Crystallographic data reveal torsional angles of ~30° between biphenyl rings, affecting conjugation .

Q. What challenges arise in crystallographic refinement of this compound?

Q. How can computational methods resolve contradictions in experimental data?

- DFT-driven NMR chemical shift calculations (e.g., GIAO method) reconcile discrepancies in peak assignments for methyl protons .

- Molecular dynamics simulations (AMBER force field) model solvent effects on stability, explaining solubility variations in polar vs. non-polar solvents .

Q. What mechanistic insights exist for its reactions (e.g., oxidation, substitution)?

- Oxidation : Methylsulfanyl converts to sulfoxide (mCPBA) or sulfone (H₂O₂/AcOH), monitored via TLC and ¹H NMR .

- Nucleophilic substitution : Thiolate attack at the biphenyl core proceeds via a concerted mechanism (DFT-confirmed), with activation energy ~25 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。